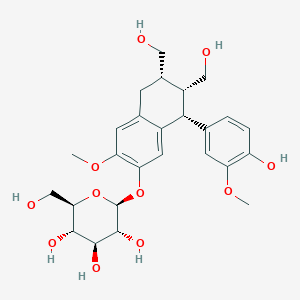
SargentodosideA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SargentodosideA: is a naturally occurring compound known for its unique chemical structure and potential applications in various scientific fields. It is a glycoside, a type of molecule in which a sugar is bound to a non-carbohydrate moiety, typically a small organic molecule. This compound has garnered interest due to its potential biological activities and its role in natural product chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of SargentodosideA typically involves multiple steps, starting from readily available starting materials. The process often includes glycosylation reactions, where a sugar moiety is attached to the aglycone part of the molecule. The reaction conditions usually require the presence of a catalyst and specific temperature and pH conditions to ensure the successful formation of the glycosidic bond.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of microbial fermentation or plant cell cultures. These methods can be optimized to produce the compound in larger quantities, ensuring a consistent supply for research and potential therapeutic applications.
Analyse Chemischer Reaktionen
Types of Reactions: SargentodosideA undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more oxidized products.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one functional group in the molecule is replaced by another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles can be used, depending on the specific substitution reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
SargentodosideA has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound to study glycosidic bond formation and cleavage, as well as to explore the reactivity of glycosides.
Biology: Researchers investigate its potential biological activities, such as antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: There is interest in its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: this compound can be used in the production of natural product-based pharmaceuticals and nutraceuticals.
Wirkmechanismus
The mechanism of action of SargentodosideA involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
SargentodosideA can be compared with other glycosides, such as:
Saponins: These are glycosides with soap-like properties, known for their ability to form foams in aqueous solutions.
Flavonoid glycosides: These compounds consist of a flavonoid moiety bound to a sugar, and they are known for their antioxidant properties.
Cardiac glycosides: These are a class of glycosides that have potent effects on the heart, used in the treatment of heart failure and arrhythmias.
Uniqueness: What sets this compound apart is its specific chemical structure and the unique biological activities it exhibits
Eigenschaften
Molekularformel |
C26H34O11 |
|---|---|
Molekulargewicht |
522.5 g/mol |
IUPAC-Name |
(2S,3R,4S,5S,6R)-2-[[(6S,7R,8R)-8-(4-hydroxy-3-methoxyphenyl)-6,7-bis(hydroxymethyl)-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C26H34O11/c1-34-18-6-12(3-4-17(18)30)22-15-8-20(36-26-25(33)24(32)23(31)21(11-29)37-26)19(35-2)7-13(15)5-14(9-27)16(22)10-28/h3-4,6-8,14,16,21-33H,5,9-11H2,1-2H3/t14-,16+,21-,22-,23-,24+,25-,26-/m1/s1 |
InChI-Schlüssel |
DPNOLYSPSWWYGO-IRAIAKCDSA-N |
Isomerische SMILES |
COC1=C(C=C2[C@H]([C@H]([C@H](CC2=C1)CO)CO)C3=CC(=C(C=C3)O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Kanonische SMILES |
COC1=C(C=C2C(C(C(CC2=C1)CO)CO)C3=CC(=C(C=C3)O)OC)OC4C(C(C(C(O4)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


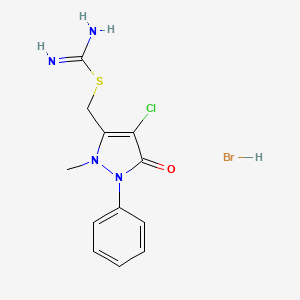

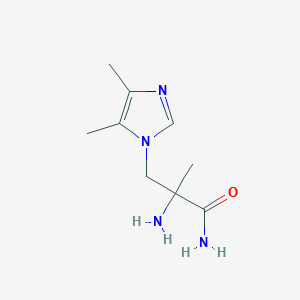

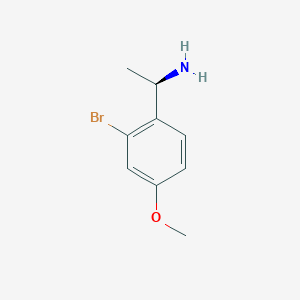
amine](/img/structure/B15239924.png)
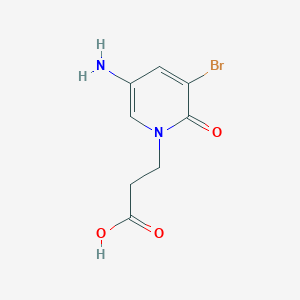
![1-[2-(Thiophen-3-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15239938.png)

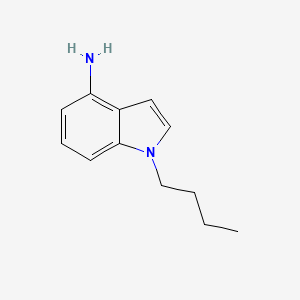
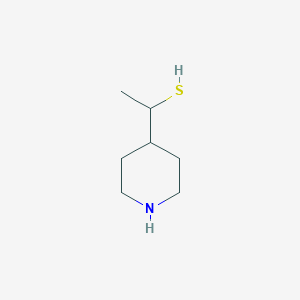
![2-{1-[(Butan-2-yl)amino]propyl}phenol](/img/structure/B15239972.png)
![Benzoxazole, 2-[(difluoromethyl)thio]-](/img/structure/B15239973.png)
![3-Bromo-8-methyl-2-(trifluoromethyl)imidazo[1,2-A]pyridine](/img/structure/B15239979.png)
